2,6-Dimethyl-3,20-dioxopregna-1,4,6-trien-17-yl acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3,20-dioxopregna-1,4,6-trien-17-yl acetate involves multiple steps, starting from simpler steroidal precursors. The key steps typically include:
Acetylation: Introduction of the acetate group at the 17th position.
Oxidation: Formation of the dioxo groups at the 3rd and 20th positions.
Methylation: Addition of methyl groups at the 2nd and 6th positions.
Cyclization: Formation of the trien structure through cyclization reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3,20-dioxopregna-1,4,6-trien-17-yl acetate undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the dioxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
2,6-Dimethyl-3,20-dioxopregna-1,4,6-trien-17-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and hormone regulation.
Medicine: Investigated for its therapeutic potential in treating hormonal imbalances and certain cancers.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3,20-dioxopregna-1,4,6-trien-17-yl acetate involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include:
Hormone Receptor Binding: Interaction with androgen and progesterone receptors.
Gene Regulation: Modulation of gene expression related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Megestrol Acetate: A related compound with similar structural features and applications.
Delmadinone Acetate: Another steroidal compound with comparable biological activities.
Cyproterone Acetate: Known for its anti-androgenic properties.
Uniqueness
2,6-Dimethyl-3,20-dioxopregna-1,4,6-trien-17-yl acetate stands out due to its specific structural modifications, which confer unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C25H32O4 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
[(8R,9S,10S,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H32O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-13,18-20H,7-10H2,1-6H3/t18-,19+,20+,23-,24+,25+/m1/s1 |
InChI Key |
DBRWQZMZXVVIKF-DAHGFBLPSA-N |
Isomeric SMILES |
CC1=C[C@H]2[C@@H]3CC[C@@]([C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)C(=C4)C)C)C)(C(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC2C3CCC(C3(CCC2C4(C1=CC(=O)C(=C4)C)C)C)(C(=O)C)OC(=O)C |
Origin of Product |
United States |
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